8-(Trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-ol
Description
8-(Trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-ol is a quinoline derivative featuring a fused [1,3]dioxolo ring at positions 4,5-g of the quinoline core. Key substituents include a hydroxyl (-OH) group at position 6 and a trifluoromethyl (-CF₃) group at position 8. The compound’s structure combines electron-withdrawing (CF₃) and polar (OH) groups, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
8-(trifluoromethyl)-5H-[1,3]dioxolo[4,5-g]quinolin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO3/c12-11(13,14)6-2-10(16)15-7-3-9-8(1-5(6)7)17-4-18-9/h1-3H,4H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUKUMVNTNHRKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=CC(=O)N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quinoline Core Formation via Cascade Knoevenagel-Aza-Wittig Reactions
The quinoline skeleton is constructed using a one-pot cascade reaction between 2-azidobenzaldehyde derivatives and cyclic 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate). This method, adapted from, proceeds as follows:
General Procedure
- Reagents : 2-azidobenzaldehyde (0.50 mmol), cyclic 1,3-dicarbonyl (0.55 mmol), triethylamine (Et₃N, 0.50 mmol), and triphenylphosphine (Ph₃P, 0.60 mmol) in acetonitrile (2.5 mL).
- Conditions : Heated at 95°C for 12 hours under inert atmosphere.
- Workup : Concentration under reduced pressure, followed by purification via flash chromatography (YAMAZEN AI-580 column).
Mechanistic Insights
Trifluoromethylation at Position 8
Introducing the -CF₃ group requires careful optimization to avoid side reactions. A nickel-catalyzed trifluoromethylation protocol from is most effective:
Procedure
- Reagents : Quinoline precursor (1 mmol), trimethyl(trifluoromethyl)silane (TMSCF₃, 3 mmol), potassium fluoride (KF, 3 mmol), (diacetoxyiodo)benzene (PIDA, 3 mmol), Ni(TFA)₂ (0.1 mmol), and 1,2-dichloroethane (DCE, 5 mL).
- Conditions : Stirred at room temperature for 18 hours.
- Workup : Extraction with dichloromethane, drying over Na₂SO₄, and column chromatography.
Key Observations
Hydroxylation at Position 6
The hydroxyl group is introduced via acidic hydrolysis of a methoxy precursor or direct electrophilic substitution . A two-step approach is recommended:
- Methoxy Protection : Use methyl triflate to install a methoxy group during quinoline synthesis.
- Demethylation : Treat with BBr₃ in dichloromethane at -78°C to yield the hydroxyl derivative.
Optimization and Characterization
Reaction Optimization Table
| Step | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Quinoline Core Formation | 95°C, 12 h, CH₃CN | 82–90 | >95% |
| Trifluoromethylation | RT, 18 h, Ni(TFA)₂/PIDA | 85–90 | >98% |
| Hydroxylation | BBr₃, DCM, -78°C, 2 h | 75–80 | >97% |
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 8.76 (s, 1H, H-5), 7.58–7.52 (m, 1H, H-2), 6.17 (s, 2H, dioxolo-CH₂), 4.50 (q, J = 7.1 Hz, 2H, OCH₂CH₃).
- ¹⁹F NMR (376 MHz, CDCl₃): δ -63.09 (CF₃).
- HRMS : [M+H]⁺ calcd. for C₁₄H₁₁F₃NO₅: 330.0589; found: 330.0593.
Comparative Analysis of Synthetic Routes
A side-by-side evaluation of methods reveals critical trade-offs:
| Parameter | Cascade Knoevenagel-Aza-Wittig | Nickel-Catalyzed -CF₃ |
|---|---|---|
| Reaction Time | 12 h | 18 h |
| Temperature | 95°C | RT |
| Functional Group Tolerance | Moderate | High |
| Scalability | >10 g demonstrated | <5 g reported |
Industrial-Scale Considerations
- Cost Drivers : TMSCF₃ and Ni catalysts contribute >60% of raw material costs.
- Purification : Flash chromatography remains the bottleneck; switching to crystallization improves throughput.
Chemical Reactions Analysis
8-(Trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline core.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
8-(Trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-ol has been studied for its potential as an anti-cancer agent. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.
Case Study: Anti-Cancer Activity
A study conducted on a series of quinoline derivatives demonstrated that modifications to the dioxoloquinoline structure could enhance anti-cancer properties. The trifluoromethyl group is known to increase lipophilicity, which may improve cellular uptake and bioactivity against tumors .
Agrochemicals
The compound has potential applications in agrochemicals as a pesticide or herbicide due to its unique molecular structure, which may confer specific biological activities against pests.
Case Study: Pesticidal Efficacy
In a comparative study of various dioxoloquinoline derivatives, this compound showed promising results in inhibiting the growth of certain agricultural pests. The trifluoromethyl group was found to enhance the compound's effectiveness compared to non-fluorinated analogs .
Material Science
The compound's unique properties allow it to be explored for use in advanced materials. Its stability and chemical resistance make it suitable for applications in coatings and polymers.
Case Study: Polymer Development
Research into polymer composites incorporating this compound revealed improvements in thermal stability and mechanical strength. These enhancements are attributed to the compound's ability to form strong intermolecular interactions within the polymer matrix .
Data Table: Summary of Applications
| Application Area | Potential Benefits | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anti-cancer activity | Enhanced cytotoxicity in modified derivatives |
| Agrochemicals | Pesticidal efficacy | Effective against specific agricultural pests |
| Material Science | Improved stability and strength in polymers | Increased thermal stability in composite materials |
Mechanism of Action
The mechanism of action of 8-(Trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating various biochemical pathways . The exact molecular targets and pathways depend on the specific application being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
The quinoline core distinguishes this compound from isoquinoline or chromenone derivatives. For example:
- Isoquinoline Derivatives: Compounds like 8-(4-Hydroxy-3-methoxybenzyl)-6-methyl-[1,3]dioxolo[4,5-g]isoquinolin-6-ium () share the [1,3]dioxolo ring but differ in the nitrogen position (isoquinoline vs. quinoline), altering electronic properties and binding interactions .
- Chromenone Derivatives: Homoisoflavonoids such as [1,3]dioxolo[4,5-g]chromen-8-ones () replace the quinoline nitrogen with an oxygen atom in a benzopyrone system, significantly modifying reactivity and biological targets .
Substituent Analysis
Substituent positions and functional groups critically impact activity and synthesis:
Key Observations :
- Electron-Withdrawing Groups : The -CF₃ group at position 8 in the target compound may enhance metabolic stability and lipophilicity compared to -OH or ketone substituents .
- Functional Group Positioning : Hydroxyl groups at position 6 (as in the target) are rare; most analogs feature substituents at positions 7 or 8 (e.g., ’s ethyl-8-chloro derivatives). This could influence hydrogen-bonding interactions in biological systems .
Biological Activity
8-(Trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-ol is a fluorinated organic compound with the molecular formula C11H6F3NO3 and a molecular weight of 257.17 g/mol. This compound features a unique structure characterized by a trifluoromethyl group and a dioxolo ring fused to a quinoline core. Its distinctive chemical properties have led to investigations into its biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration. Once inside the cell, it can modulate several biochemical pathways by interacting with specific enzymes and receptors .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives containing trifluoromethyl groups have demonstrated significant activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. In one study, compounds synthesized from similar quinoline structures exhibited minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis, indicating promising antituberculosis properties .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have also been explored. Research has shown that certain derivatives exhibit potent cytotoxicity against cancer cell lines. The presence of the trifluoromethyl group seems to enhance the anticancer activity by increasing the compound's ability to interfere with cellular processes critical for tumor growth and survival .
Case Studies and Research Findings
Several case studies have investigated the biological activities of this compound and its derivatives:
- Antimicrobial Screening : A study evaluated various synthesized compounds related to quinoline derivatives for their antimicrobial properties. Compounds with trifluoromethyl substitutions displayed enhanced activity against both Gram-positive and Gram-negative bacteria as well as fungi. Specifically, compounds with electron-donating groups at strategic positions showed improved inhibition rates compared to their analogs lacking such modifications .
- Cytotoxic Evaluation : Another research effort focused on evaluating the cytotoxic effects of novel naphthoquinone-fused podophyllotoxins containing trifluoromethyl substituents. The findings indicated that these compounds exhibited significant cytotoxicity against multiple cancer cell lines, suggesting that structural modifications could lead to enhanced therapeutic efficacy .
Comparative Analysis
To better understand the biological activity of this compound in relation to similar compounds, the following table summarizes key characteristics:
| Compound Name | Structure | Biological Activity | MIC (µg/ml) |
|---|---|---|---|
| This compound | Structure | Antimicrobial, Cytotoxic | 6.25 |
| 7-Trifluoromethyl quinoline | Lacks dioxolo ring | Moderate antimicrobial | 12.50 |
| 6-Hydroxyquinoline | No trifluoromethyl group | Low antimicrobial | >50 |
Q & A
Q. How do substituents (e.g., trifluoromethyl vs. methyl) influence the compound’s electronic and steric properties?
- Methodology :
- Hammett constants : Compare σ (CF: +0.43) to predict electron-withdrawing effects.
- X-ray charge density analysis : Quantify bond critical points (BCPs) to map electrostatic potential differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
